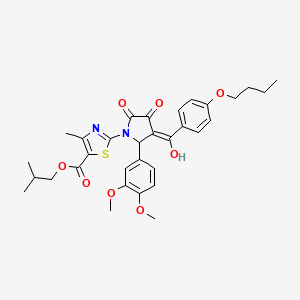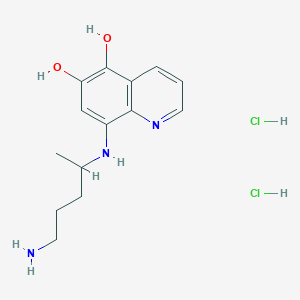
8-((5-Aminopentan-2-yl)amino)quinoline-5,6-diol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((5-Aminopentan-2-yl)amino)quinoline-5,6-diol dihydrochloride typically involves the functionalization of the quinoline ring. One common method involves the use of N-propargyl aniline derivatives and the employment of tin and indium chlorides as catalysts . The reaction conditions often include the use of stannic chloride or indium (III) chloride under aerobic conditions, which facilitate the formation of the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes. The use of transition metal catalysts, such as tin and indium chlorides, is crucial for achieving high yields and purity in the final product .
Análisis De Reacciones Químicas
Types of Reactions
8-((5-Aminopentan-2-yl)amino)quinoline-5,6-diol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its corresponding dihydroquinoline form.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and substituted quinoline compounds .
Aplicaciones Científicas De Investigación
8-((5-Aminopentan-2-yl)amino)quinoline-5,6-diol dihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-((5-Aminopentan-2-yl)amino)quinoline-5,6-diol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and facilitating various biochemical reactions. The pathways involved often include single electron transfer (SET) mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
8-Aminoquinoline: A structurally similar compound with applications in antimalarial treatments.
5-Hydroxy-6-desmethylprimaquine: Another derivative with similar biological activities.
Uniqueness
8-((5-Aminopentan-2-yl)amino)quinoline-5,6-diol dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a bidentate directing group makes it particularly valuable in synthetic chemistry .
Propiedades
Fórmula molecular |
C14H21Cl2N3O2 |
|---|---|
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
8-(5-aminopentan-2-ylamino)quinoline-5,6-diol;dihydrochloride |
InChI |
InChI=1S/C14H19N3O2.2ClH/c1-9(4-2-6-15)17-11-8-12(18)14(19)10-5-3-7-16-13(10)11;;/h3,5,7-9,17-19H,2,4,6,15H2,1H3;2*1H |
Clave InChI |
AOHBJCMLHMDLEG-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


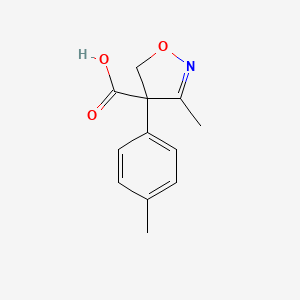
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
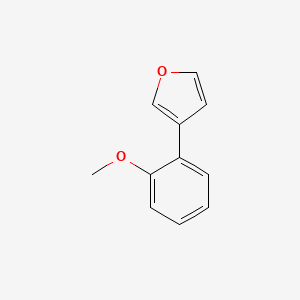
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12873468.png)
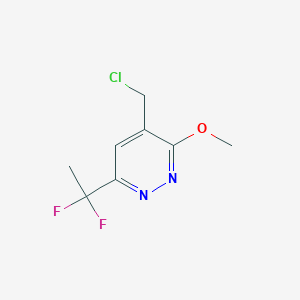
![6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12873471.png)
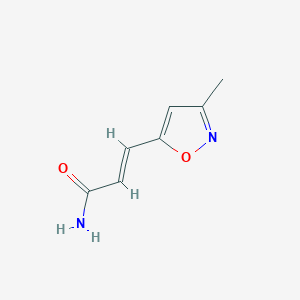
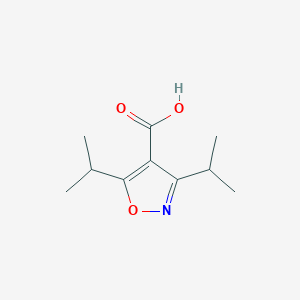
![3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12873487.png)
![4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide](/img/structure/B12873494.png)


![2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12873515.png)
